molecular formula C11H18O4 B14622462 Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate CAS No. 60886-48-8

Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate

Cat. No.: B14622462
CAS No.: 60886-48-8
M. Wt: 214.26 g/mol
InChI Key: YRZLDRXDNLQSKB-DTWKUNHWSA-N
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Description

Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The spiro structure imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the condensation of appropriate lactones with ethyl alcohol in the presence of acid or base catalysts. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane with ethyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sodium ethoxide or potassium carbonate can enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, lithium aluminum hydride.

Major Products:

Scientific Research Applications

Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

60886-48-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (7S,8R)-7-methyl-1,4-dioxaspiro[4.4]nonane-8-carboxylate

InChI

InChI=1S/C11H18O4/c1-3-13-10(12)9-7-11(6-8(9)2)14-4-5-15-11/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1

InChI Key

YRZLDRXDNLQSKB-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(C[C@@H]1C)OCCO2

Canonical SMILES

CCOC(=O)C1CC2(CC1C)OCCO2

Origin of Product

United States

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